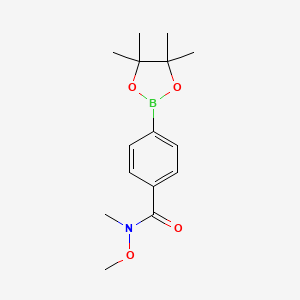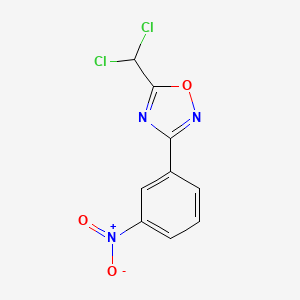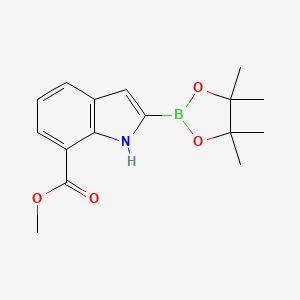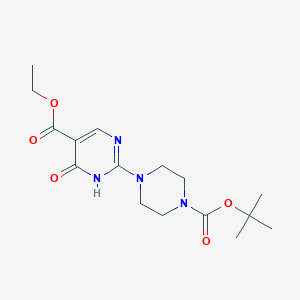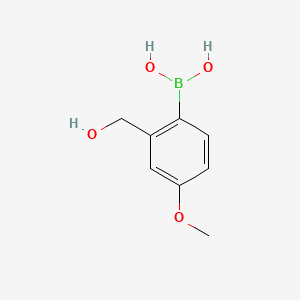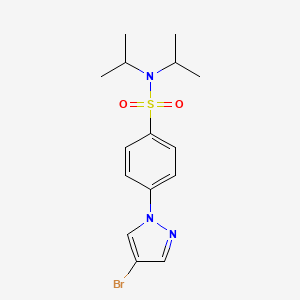
N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide
Übersicht
Beschreibung
N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (DIPBPS) is an organic compound that is widely used in a variety of scientific research applications. It is a highly versatile compound that can be used as a reagent, a catalyst, or as a building block for more complex molecules. DIPBPS has a wide range of applications, including in the fields of drug development, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy for Cancer Treatment
The use of benzenesulfonamide derivatives, including similar structures to N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, has been explored in photodynamic therapy (PDT) for cancer treatment. These derivatives demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, which are crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).Inhibitors of Enzymatic Activity
Benzenesulfonamide derivatives have been synthesized and characterized as inhibitors of specific enzymes. For instance, some derivatives have been studied for their inhibitory action against kynurenine 3-hydroxylase, an enzyme relevant in neurological processes. This kind of research opens avenues for the exploration of similar structures like N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide in similar roles (Röver et al., 1997).Photophysical and Photochemical Properties
Research has delved into the photophysical and photochemical properties of benzenesulfonamide derivatives, highlighting their potential for photocatalytic applications. This suggests that compounds like N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide could be explored for their applicability in photophysical and photochemical domains (Öncül, Öztürk, & Pişkin, 2021).Anticonvulsant Action
Some benzenesulfonamide derivatives have shown effectiveness as carbonic anhydrase inhibitors and have demonstrated potent anticonvulsant actions. This indicates that structurally related compounds, such as N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, could potentially have applications in neurological research and therapy (Mishra et al., 2017).Anticancer Potential
Derivatives of benzenesulfonamide have been investigated for their antiproliferative activity against various cancer cell lines. Research in this area shows that these compounds, including those with structural similarities to N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, could be used to develop new lead anticancer agents (Motavallizadeh et al., 2014).
Eigenschaften
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2S/c1-11(2)19(12(3)4)22(20,21)15-7-5-14(6-8-15)18-10-13(16)9-17-18/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOGONMNVSTQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675303 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-di(propan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide | |
CAS RN |
1187386-27-1 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-di(propan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







